Anisonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

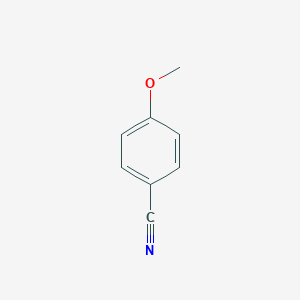

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJAAZYHCCRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052596 | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

874-90-8, 68271-93-2 | |

| Record name | 4-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Anisonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for anisonitrile (4-methoxybenzonitrile), a key intermediate in the synthesis of various pharmaceuticals and a molecule of significant interest in chemical research. This document outlines the core spectroscopic characteristics of this compound, presents detailed experimental protocols for data acquisition, and offers visual representations of analytical workflows and structural correlations.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N (Nitrile) stretch |

| ~1605, ~1510 | Strong | C=C Aromatic ring stretch |

| ~1260 | Strong | C-O-C (Aryl ether) asymmetric stretch |

| ~1030 | Strong | C-O-C (Aryl ether) symmetric stretch |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~3000-2800 | Medium-Weak | C-H (Aromatic and methyl) stretch |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.58 | Doublet | ~8.0 | 2H | Aromatic Protons (ortho to -CN) |

| 6.95 | Doublet | ~8.0 | 2H | Aromatic Protons (ortho to -OCH₃) |

| 3.86 | Singlet | N/A | 3H | Methoxy Protons (-OCH₃) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 162.8 | C-OCH₃ |

| 133.9 | Aromatic CH (ortho to -CN) |

| 119.2 | C≡N |

| 114.7 | Aromatic CH (ortho to -OCH₃) |

| 103.9 | C-CN |

| 55.5 | -OCH₃ |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - CH₃]⁺ |

| 102 | Moderate | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ |

| 90 | Moderate | [M - CH₃CO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is used.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scanned over a range of m/z 40-400.

-

Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used. The sample is injected into the hot injector port where it is vaporized and carried onto the column by an inert gas.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between its molecular structure and the resulting spectroscopic data.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Correlation of this compound's structure with its key spectroscopic data.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzonitrile (B7767037), also known as p-anisonitrile, is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique electronic and structural characteristics, stemming from the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic transformations of 4-methoxybenzonitrile, tailored for professionals in research, and drug development. Detailed experimental protocols for its principal reactions are provided, alongside a visualization of its application in the synthesis of the pharmaceutical agent, Apremilast.

Chemical and Physical Properties

4-Methoxybenzonitrile is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 57-60 °C | |

| Boiling Point | 256-257 °C | |

| Density | 1.1 g/cm³ | |

| Solubility | Soluble in organic solvents, insoluble in water. | |

| CAS Number | 874-90-8 | |

| PubChem CID | 70129 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 4-methoxybenzonitrile. Key spectral features are summarized below:

-

¹H NMR: Proton NMR spectra will typically show signals corresponding to the methoxy protons and the aromatic protons.

-

¹³C NMR: Carbon NMR will exhibit distinct peaks for the nitrile carbon, the methoxy carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is a key feature.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The reactivity of 4-methoxybenzonitrile is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group. This dual functionality allows for a range of chemical transformations at the nitrile group, the aromatic ring, and the methoxy group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common strategy for the synthesis of arylacetic acids.

The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction is a fundamental route to benzylamines.

Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the nitrile group is a deactivating, meta-directing group. The overall directing effect is a combination of these two influences.

Electrophilic substitution reactions, such as nitration and halogenation, will primarily occur at the positions ortho to the activating methoxy group.

Reactions of the Methoxy Group

The methoxy group can be cleaved to a hydroxyl group using strong acids or specific demethylating agents like boron tribromide (BBr₃). This reaction is useful for the synthesis of substituted phenols.

Experimental Protocols

The following are detailed methodologies for key transformations of 4-methoxybenzonitrile.

Hydrolysis to 4-Methoxyphenylacetic Acid

Objective: To hydrolyze the nitrile group of 4-methoxybenzonitrile to a carboxylic acid.

Materials:

-

4-Methoxybenzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzonitrile in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and transfer it to a beaker.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will cause the precipitation of 4-methoxyphenylacetic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.

Reduction to 4-Methoxybenzylamine with LiAlH₄

Objective: To reduce the nitrile group of 4-methoxybenzonitrile to a primary amine.

Materials:

-

4-Methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Dissolve 4-methoxybenzonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified period or gently reflux if necessary. Monitor the reaction by TLC.

-

Cool the flask in

Anisonitrile CAS number and safety data sheet

An in-depth guide to the CAS number and safety data sheet of Anisonitrile for researchers, scientists, and drug development professionals.

This compound: A Technical Overview

This compound, also known as 4-methoxybenzonitrile, is an organic compound with the chemical formula C₈H₇NO[1]. It is a white to slightly beige crystalline powder at room temperature[1][2]. This document provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and a detailed analysis of its safety data sheet (SDS) for professionals in research and drug development.

CAS Number: 874-90-8[1][2][3][4]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical property databases.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1] |

| Melting Point | 57-62 °C | [1][2] |

| Boiling Point | 256-257 °C (at 765 mmHg) | [1] |

| 137 °C (at 20 mmHg) | [4] | |

| Flash Point | 256-257°C | [1] |

| Water Solubility | Soluble | [1] |

| Exposure Limits (NIOSH) | IDLH 25 mg/m³ | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3. It is toxic if swallowed, in contact with skin, or if inhaled[4][5].

-

Skin Irritation: Category 2. It causes skin irritation[4][5].

-

Eye Irritation: Category 2. It causes serious eye irritation[4][5].

The hazard pictograms associated with this compound are:

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[4].

-

H315: Causes skin irritation[4].

-

H319: Causes serious eye irritation[4].

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not explicitly provided in standard safety data sheets. However, these assessments generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

-

Acute Oral Toxicity studies are often conducted following OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

-

Acute Dermal Toxicity is typically assessed using OECD Guideline 402.

-

Acute Inhalation Toxicity is evaluated based on OECD Guideline 403.

-

Skin and Eye Irritation tests are commonly performed according to OECD Guidelines 404 and 405, respectively.

These protocols involve administering the substance to laboratory animals under controlled conditions and observing the effects to determine the dosage that causes adverse effects or mortality.

Signaling Pathways

Safety and Handling Workflow

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting, based on the precautionary statements found in its safety data sheet[4][5][6].

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately[6]:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

The following diagram illustrates the first aid workflow in case of exposure.

Caption: First Aid Workflow for this compound Exposure.

References

- 1. This compound | 874-90-8 [chemicalbook.com]

- 2. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 874-90-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 874-90-8 | TCI AMERICA [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Anisonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisonitrile, also known as 4-methoxybenzonitrile (B7767037), is an aromatic organic compound with the chemical formula C₈H₇NO. Its structure, characterized by a benzene (B151609) ring substituted with a nitrile and a methoxy (B1213986) group, imparts a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by experimental data and computational studies. Detailed methodologies for key analytical techniques are also presented to aid in further research and application.

Molecular Structure and Identification

This compound is systematically named 4-methoxybenzonitrile according to IUPAC nomenclature. It is also commonly referred to as p-anisonitrile or 4-cyanoanisole. The molecule consists of a para-substituted benzene ring, with a nitrile group (-C≡N) and a methoxy group (-OCH₃) positioned at opposite ends of the ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| IUPAC Name | 4-methoxybenzonitrile | |

| CAS Number | 874-90-8 | |

| Appearance | White crystalline powder | |

| Melting Point | 57-60 °C | |

| Boiling Point | 256-257 °C | |

| Density | 1.1475 g/cm³ (estimate) |

Bonding and Molecular Geometry

The bonding in this compound is a complex interplay of covalent interactions within the benzene ring, the nitrile group, and the methoxy group, as well as the electronic effects these substituents exert on the aromatic system.

Bond Lengths and Angles

The precise geometry of the this compound molecule has been determined by X-ray crystallography. The key bond lengths and angles are summarized in Table 2. These experimental values provide a quantitative description of the molecular framework.

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C≡N | Data not available in search results | C-C-C (ring) | Data not available in search results |

| C-CN | Data not available in search results | C-C-N | Data not available in search results |

| C-O | Data not available in search results | C-O-C | Data not available in search results |

| O-CH₃ | Data not available in search results | H-C-H (methyl) | Data not available in search results |

| C-C (aromatic) | Data not available in search results | ||

| C-H (aromatic) | Data not available in search results | ||

| C-H (methyl) | Data not available in search results |

Note: Specific experimental bond lengths and angles from a crystal structure determination of this compound were not available in the provided search results. The table is a template for where such data would be presented.

Hybridization

-

Benzene Ring Carbons: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π orbitals above and below the plane.

-

Nitrile Carbon: The carbon atom of the nitrile group is sp hybridized, forming a linear C-C≡N arrangement.

-

Nitrile Nitrogen: The nitrogen atom of the nitrile group is also sp hybridized.

-

Methoxy Oxygen: The oxygen atom of the methoxy group is sp³ hybridized, with two lone pairs of electrons.

-

Methoxy Carbon: The carbon atom of the methyl group is sp³ hybridized.

Electronic Effects: Resonance and Induction

The methoxy and nitrile groups have opposing electronic effects on the benzene ring, which significantly influences the molecule's reactivity and spectroscopic properties.

-

Methoxy Group (-OCH₃):

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. This is a strong electron-donating effect.

-

-I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond. This is a weaker effect compared to its resonance donation.

-

-

Nitrile Group (-C≡N):

-

-R (Resonance) Effect: The π system of the nitrile group can withdraw electron density from the benzene ring.

-

-I (Inductive) Effect: The nitrogen atom is highly electronegative, and the sp-hybridized carbon is also more electronegative than an sp² carbon, leading to a strong electron-withdrawing inductive effect.

-

The interplay of these effects is crucial for understanding the chemical behavior of this compound. A diagram illustrating these electronic effects is provided below.

Spectroscopic Analysis and Data

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -OCH₃) | Data not available in search results | Doublet | Data not available in search results |

| Aromatic (ortho to -CN) | Data not available in search results | Doublet | Data not available in search results |

| Methyl (-OCH₃) | Data not available in search results | Singlet | N/A |

¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-CN | Data not available in search results |

| C≡N | Data not available in search results |

| C-OCH₃ | Data not available in search results |

| Aromatic (ortho to -OCH₃) | Data not available in search results |

| Aromatic (ortho |

A Comprehensive Technical Guide to the Physical Properties and Constants of p-Anisonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the core physical and chemical properties of p-Anisonitrile (also known as 4-methoxybenzonitrile). The information is presented for use in research, synthesis, and drug development contexts, with a focus on delivering precise, citable data and outlining standard experimental methodologies.

Chemical Identity and Structure

p-Anisonitrile is an aromatic organic compound featuring a nitrile (-C≡N) and a methoxy (B1213986) (-OCH₃) group attached to a benzene (B151609) ring at the para (1,4) positions. This structure influences its physical properties, reactivity, and utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

| IUPAC Name | 4-methoxybenzonitrile | |

| Synonyms | p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile | |

| CAS Number | 874-90-8 | |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| InChI Key | XDJAAZYHCCRJOK-UHFFFAOYSA-N | |

| SMILES String | COc1ccc(cc1)C#N |

Physicochemical Constants

The physical properties of p-Anisonitrile are well-documented, making it a reliable compound for various chemical transformations. Key constants are summarized below.

Table 2: Core Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to slightly beige crystalline powder | |

| Melting Point | 57-60 °C | |

| Boiling Point | 256-257 °C (at 765 mmHg) | |

| Density | 1.08 g/cm³ | |

| Flash Point | 104.3 °C | |

| Vapor Pressure | 0.0153 mmHg (at 25 °C) | |

| Water Solubility | Soluble | |

| LogP | 1.700 | |

| Refractive Index | 1.527 - 1.5402 (estimate) | |

| Odor | Sweet, floral, hay-like odor |

Experimental Protocols & Methodologies

The accurate determination of physicochemical constants is fundamental to chemical research. The values cited in this guide are established through standard, reproducible laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a depressed and broad range suggests the presence of impurities. The capillary method is the standard technique.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered p-Anisonitrile is packed into a thin glass capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded. This range is the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a small quantity of a substance like p-Anisonitrile, the capillary method is often employed.

General Protocol (Capillary Method):

-

Setup: A small amount of liquid p-Anisonitrile is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Heating: The assembly is heated gently in a heating bath (e.g., aluminum block or Thiele tube) along with a thermometer.

-

Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. The heating is continued until a rapid and continuous stream of bubbles emerges.

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the inverted capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Structural elucidation and confirmation are typically performed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. A sample is prepared by dissolving 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of p-Anisonitrile in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS). The solution is placed in an NMR tube for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms molecular weight and provides fragmentation patterns for structural identification. A dilute solution of p-Anisonitrile is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are analyzed based on their mass-to-charge ratio.

Logical Workflows and Diagrams

To visualize the processes relevant to p-Anisonitrile, the following workflows for synthesis and analysis are provided.

Logical Synthesis Pathway

A plausible synthetic route to p-Anisonitrile can be conceptualized starting from p-hydroxybenzoic acid. This multi-step process involves methylation, amidation, and subsequent dehydration to form the nitrile group.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Anisonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Anisonitrile (4-methoxybenzonitrile) is an aromatic nitrile with the chemical formula C₈H₇NO. Its molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitrile group (-C≡N) at the para position. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis. In the pharmaceutical and agrochemical industries, the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates are of paramount importance. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact properties such as solubility, dissolution rate, melting point, stability, and bioavailability. Therefore, a comprehensive characterization of the crystal structure and potential polymorphism of this compound is essential for its effective utilization.

Crystal Structure of this compound

To date, one crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 255868 .[1] The crystallographic data provides a detailed insight into the three-dimensional arrangement of this compound molecules in the solid state.

Crystallographic Data

The crystallographic parameters for the known crystal structure of this compound are summarized in the table below. This data was obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| CCDC Number | 255868 |

| Chemical Formula | C₈H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| α (°) | 90 |

| β (°) | 102.663 (2) |

| γ (°) | 90 |

| Volume (ų) | 1232.16 (17) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation Type | Mo Kα |

Table 1: Crystallographic data for this compound (CCDC 255868).

Polymorphism of this compound

Despite the importance of understanding polymorphism, a thorough search of the scientific literature did not reveal any definitive studies reporting the existence of multiple polymorphic forms of this compound. The absence of such reports does not conclusively rule out the possibility of polymorphism. It is possible that other crystalline forms exist but have not yet been identified or characterized. Polymorphism screening is a critical step in the solid-state characterization of any crystalline compound intended for pharmaceutical or other high-performance applications.

Experimental Protocols

To facilitate further research into the solid-state properties of this compound, this section outlines the standard experimental methodologies for crystal structure determination and polymorphism screening.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various crystallization techniques, including:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone) is allowed to evaporate slowly at a constant temperature.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of this compound is placed in a sealed container with a vial of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Polymorphism Screening

A comprehensive polymorphism screen involves crystallizing the compound under a wide variety of conditions to induce the formation of different solid forms.

Methodology:

-

Crystallization from a Variety of Solvents: this compound should be recrystallized from a diverse range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

-

Varying Crystallization Conditions: For each solvent, crystallization should be attempted under different conditions, including:

-

Cooling Rate: Fast and slow cooling of saturated solutions.

-

Evaporation Rate: Fast and slow evaporation of the solvent.

-

Antisolvent Addition: Addition of an antisolvent to a solution of this compound.

-

-

Grinding: The solid material can be ground, both neat and with small amounts of different solvents (liquid-assisted grinding), to induce phase transformations.

-

Thermal Methods: Heating the solid material to its melting point and then cooling at different rates can sometimes yield different polymorphs.

-

Characterization of Solid Forms: The solid materials obtained from each experiment should be analyzed using a combination of techniques to identify different crystalline forms. These techniques include:

-

Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Can detect phase transitions, melting points, and differences in enthalpy between polymorphs.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent content of the crystalline forms.

-

Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of the molecules in different crystal lattices.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local environment of the nuclei in the solid state.

-

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for crystal structure determination and polymorphism screening.

Conclusion

This technical guide has presented the currently available crystallographic data for this compound, confirming the existence of a single, well-characterized crystal structure. While no polymorphs of this compound have been reported in the literature to date, the possibility of their existence cannot be discounted. The provided experimental protocols for single-crystal X-ray diffraction and polymorphism screening offer a roadmap for researchers and drug development professionals to further investigate the solid-state landscape of this important chemical intermediate. A thorough understanding and control of the crystalline form of this compound are essential for ensuring the quality, consistency, and performance of the final products in which it is used. Further research in this area is encouraged to fully elucidate the solid-state chemistry of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Anisonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C₈H₇NO. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its thermodynamic properties and stability is crucial for safe handling, process optimization, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and stability of this compound, tailored for professionals in research and drug development.

Thermodynamic Properties of this compound

Data Presentation

The following tables summarize the available physical and thermodynamic data for this compound and related compounds for comparative purposes. It is important to note that where experimental data for this compound is unavailable, values are either computationally derived or noted as not available.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | General Knowledge |

| Molecular Weight | 133.15 g/mol | |

| Melting Point | 57-60 °C | General Knowledge |

| Boiling Point | 256-257 °C at 760 mmHg | General Knowledge |

| Appearance | White crystalline powder |

Table 2: Thermodynamic Properties of this compound and Related Compounds (at 298.15 K)

| Compound | ΔfH°(g) (kJ/mol) | ΔfH°(l/cr) (kJ/mol) | S°(g) (J/mol·K) | G°(g) (kJ/mol) |

| This compound (4-methoxybenzonitrile) | Data not available | Data not available | Data not available | Data not available |

| Anisole (methoxybenzene) | -70.7 ± 1.4 | -117.1 ± 1.4 | Data not available | Data not available |

| Benzonitrile (cyanobenzene) | 219.00 | Data not available | Data not available | Data not available |

Note: The absence of experimental data for this compound highlights the need for further research in this area. Computational chemistry offers a powerful tool for estimating these properties. A computational study using Density Functional Theory (DFT) has been conducted to investigate the electronic structure of 4-methoxybenzonitrile, which can be a precursor to calculating thermodynamic properties. Another study on substituted indanones utilized the G3(MP2)//B3LYP level of theory to determine gas-phase enthalpies of formation, a method that could be applied to this compound.

Stability and Decomposition

This compound is a stable compound under standard laboratory conditions. However, it is susceptible to decomposition under certain conditions and can react vigorously with specific chemical classes.

Chemical Stability:

-

General Stability: Stable under recommended storage conditions in a dry, well-ventilated place.

-

Incompatibilities: Reacts violently with strong oxidizing agents and acids.

Thermal Stability:

-

Upon heating, this compound can form explosive mixtures with air, particularly at temperatures near its flash point.

-

Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Logical diagram of this compound stability.

Experimental Protocols

While specific experimental protocols for determining the thermodynamic properties of this compound are not detailed in the available literature, this section outlines the general methodologies for key experiments that would be employed for such a purpose.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°).

Methodology:

-

Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within a combustion bomb. A fuse wire is connected to the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

-

Data Analysis: The heat released by the combustion is calculated using the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and air.

-

Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the heat released and the moles of this compound burned.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

The workflow for this process can be visualized as follows:

A Deep Dive into the Electronic Landscape of Anisonitrile: A Technical Guide for Researchers

Anisonitrile (4-methoxybenzonitrile), a key structural motif in various pharmacologically active compounds and functional materials, possesses a rich electronic architecture that governs its reactivity and molecular interactions. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental and computational protocols, and visualizes fundamental concepts to facilitate a deeper understanding of this important molecule.

Introduction to the Electronic Structure of this compound

This compound's electronic properties are largely dictated by the interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating methoxy (B1213986) group (-OCH₃) attached to the aromatic benzene (B151609) ring. This unique substitution pattern creates a polarized molecule with distinct regions of electron density, influencing its behavior in chemical reactions and biological systems. Theoretical and computational chemistry provides powerful tools to probe these properties at a molecular level, offering predictions of molecular orbital energies, electron distribution, and spectroscopic behavior.

Theoretical and Computational Methodologies

The study of this compound's electronic structure heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Computational Details: A Standard Protocol

A common computational approach for investigating the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The initial 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, while the "++" diffuse functions are important for describing the more spread-out electron density in anions and excited states. All calculations are typically performed using software packages like Gaussian.[1][2][3]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include:

-

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule by analyzing the electron density in terms of localized bonds and lone pairs.[1]

-

Dipole Moment: The dipole moment, a measure of the molecule's overall polarity, is calculated to understand its interaction with polar solvents and biological receptors.

-

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.

-

Quantitative Electronic Structure Data

The following tables summarize key quantitative data on the electronic structure of this compound, compiled from various theoretical studies. These values provide a basis for understanding its chemical behavior and for comparing with experimental results.

| Property | Theoretical Value | Method/Basis Set | Reference |

| HOMO Energy | -6.25 eV | B3LYP/6-311++G(d,p) | |

| LUMO Energy | -0.89 eV | B3LYP/6-311++G(d,p) | |

| HOMO-LUMO Gap | 5.36 eV | B3LYP/6-311++G(d,p) | |

| Dipole Moment | 4.52 D | B3LYP/6-311++G(d,p) | |

| Ionization Potential (calc.) | 6.25 eV | Koopmans' Theorem (from HOMO) | |

| Electron Affinity (calc.) | 0.89 eV | Koopmans' Theorem (from LUMO) |

Table 1: Calculated Electronic Properties of this compound.

| Descriptor | Calculated Value |

| Electronegativity (χ) | 3.57 eV |

| Chemical Hardness (η) | 2.68 eV |

| Chemical Softness (S) | 0.187 eV⁻¹ |

| Electrophilicity Index (ω) | 2.37 eV |

Table 2: Global Reactivity Descriptors of this compound (calculated from HOMO and LUMO energies).

Experimental Protocols for Determining Electronic Properties

Experimental validation is crucial for confirming the accuracy of theoretical predictions. The following are key experimental techniques used to probe the electronic structure of molecules like this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Energy Determination

UPS is a powerful technique for directly measuring the ionization energies of valence electrons, providing an experimental value for the HOMO energy.[4][5][6][7]

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I, 21.22 eV).[5]

-

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

-

Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The first and lowest ionization energy corresponds to the removal of an electron from the HOMO.

Stark Spectroscopy for Dipole Moment Measurement

Stark spectroscopy measures the change in a molecule's spectrum in the presence of an external electric field to determine its dipole moment.

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable non-polar solvent and placed in a sample cell equipped with electrodes.

-

Electric Field Application: A strong, uniform electric field is applied across the sample.

-

Spectroscopic Measurement: The absorption or emission spectrum of the sample is recorded both with and without the electric field.

-

Data Analysis: The shift in the spectral lines (Stark shift) is proportional to the square of the applied electric field and the change in the dipole moment between the ground and excited states. By analyzing this shift, the ground state dipole moment can be determined.

Dielectric Constant Measurement for Dipole Moment Determination

The dipole moment of a polar molecule in a non-polar solvent can also be determined by measuring the dielectric constant of the solution at different concentrations. The Guggenheim method is a common approach.

Methodology:

-

Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., cyclohexane (B81311) or dioxane) are prepared with known concentrations.

-

Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a dipole meter or a capacitance bridge.[8]

-

Refractive Index Measurement: The refractive index of each solution and the pure solvent is measured using a refractometer.[8]

-

Data Analysis: The Guggenheim equation is used to relate the change in dielectric constant and refractive index with concentration to the molecular dipole moment.[8]

Visualizing the Electronic Structure and Computational Workflow

Visual representations are essential for understanding the abstract concepts of electronic structure. The following diagrams, generated using the DOT language, illustrate the molecular orbital landscape of this compound and the typical workflow for its computational analysis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Density functional theory (DFT) investigation of molecular structure and frontier molecular orbitals (FMOs) of P-N,N-dimethylaminobenzylidenemalononitrile (DBM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 4. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.uzh.ch [chem.uzh.ch]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Isonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isonitrile functional group (R–N≡C), also known as the isocyanide group, is a unique and reactive moiety that, while rare in nature, is a critical component of a diverse array of bioactive natural products. These compounds are not to be confused with synthetic nitriles such as anisonitrile (4-methoxybenzonitrile), which is not a known natural product but rather a versatile synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Naturally occurring isonitriles are predominantly found in metabolites from marine organisms, fungi, and bacteria. They exhibit a wide spectrum of potent biological activities, including antimicrobial, cytotoxic, and antimalarial properties, making them compelling lead structures for drug discovery. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and biological activities of these remarkable compounds, with a focus on experimental methodologies and quantitative data.

Discovery and Natural Occurrence

Isonitrile-containing natural products have been isolated from a variety of terrestrial and marine sources. The first marine isonitrile, axisonitrile-1, was discovered in 1973 from the Mediterranean sponge Axinella cannabina. Since then, over 200 isonitrile natural products have been identified, with the majority originating from marine sponges and cyanobacteria. Fungi and bacteria are also important terrestrial sources.

The discovery process for these compounds typically follows a bioassay-guided fractionation workflow, where crude extracts of an organism are systematically separated, and the resulting fractions are tested for a specific biological activity (e.g., cytotoxicity, antimicrobial activity). This process allows researchers to pinpoint and isolate the active compound(s).

digraph "Natural_Product_Discovery_Workflow" {

graph [splines=ortho, nodesep=0.6, ranksep=0.8, size="10,5!", ratio=fill];

node [style=filled, shape=box, fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Define Node Styles

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Collection [label="1. Sample Collection\n(e.g., Marine Sponge, Fungus)"];

Extraction [label="2. Extraction\n(Solvent-based)"];

node [fillcolor="#FBBC05", fontcolor="#202124"];

Fractionation [label="3. Bioassay-Guided Fractionation\n(e.g., SPE, HPLC)"];

Bioassay [label="4. Biological Screening\n(e.g., Cytotoxicity, Antimicrobial)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

Purification [label="5. Isolation & Purification\n(prep-HPLC)"];

Elucidation [label="6. Structure Elucidation\n(NMR, MS)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

Active_Compound [label="Pure Bioactive\nIsonitrile Compound"];

// Define Edges

edge [color="#5F6368", penwidth=1.5];

Collection -> Extraction;

Extraction -> Fractionation;

Fractionation -> Bioassay [dir=both, arrowhead=normal, arrowtail=normal, label="Iterative Process", fontcolor="#202124", fontsize=10];

Fractionation -> Purification;

Purification -> Elucidation;

Elucidation -> Active_Compound;

}

Simplified biosynthesis via the Isonitrile Synthase (IsnA) pathway.

Biological Activities and Quantitative Data

Isonitrile natural products display a remarkable range of biological activities, which are summarized below with quantitative data where available.

Cytotoxic Activity

Many isonitrile-containing compounds exhibit potent cytotoxicity against various cancer cell lines. The hapalindole family of alkaloids, in particular, has been noted for these properties.

Compound Cell Line Activity Metric Value Reference(s) Hapalindole A T-cells (proliferation) IC₅₀ 1.8 µM Hapalindole D T-cells (proliferation) IC₅₀

The Enzymatic Forge: A Technical Guide to the Biosynthesis of Isonitrile-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrile-containing natural products represent a fascinating class of bioactive molecules with a broad spectrum of applications, from antibiotics to virulence factors. The unique chemical properties conferred by the isonitrile moiety have long intrigued chemists and biologists alike. This technical guide provides an in-depth exploration of the two major biosynthetic pathways responsible for the installation of the isonitrile group: the Isonitrile Synthase (IsnA-family) pathway and the non-heme iron(II)/α-ketoglutarate-dependent dioxygenase (ScoE-family) pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of these pathways, and presents visual representations of the underlying biochemical logic to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

The isonitrile functional group (-N≡C), with its unique electronic and steric properties, is a key pharmacophore in a diverse array of natural products isolated from terrestrial and marine organisms, including bacteria, fungi, and sponges.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and metal-chelating properties.[1][2] Understanding the biosynthesis of these intriguing molecules is crucial for harnessing their therapeutic potential through synthetic biology and bioengineering approaches.

Nature has evolved two distinct enzymatic strategies for the challenging task of forming the carbon-nitrogen triple bond of the isonitrile group.[1][2] The first involves a family of enzymes known as isonitrile synthases (e.g., IsnA), which catalyze the condensation of an amino acid (L-tryptophan or L-tyrosine) with ribulose-5-phosphate.[2][3] The second pathway relies on a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase (e.g., ScoE) that facilitates the oxidative decarboxylation of a glycine-derived precursor.[4][5] This guide will delve into the core biochemistry of both pathways.

The Isonitrile Synthase (IsnA-Family) Pathway

The IsnA-family of enzymes is responsible for the biosynthesis of a variety of isonitrile-containing natural products, including indolyl vinyl isocyanides and paerucumarin.[2][6] This pathway is characterized by the condensation of an aromatic amino acid with a pentose (B10789219) phosphate (B84403) derivative.

Core Logic and Key Enzymes

The biosynthesis typically involves a two-enzyme system: an isonitrile synthase (e.g., IsnA, PvcA, AmbI1/I2, WelI1) and a subsequent modifying enzyme, often an Fe(II)/α-KG-dependent dioxygenase (e.g., IsnB, PvcB, AmbI3).[2][6]

-

Isonitrile Synthase (e.g., IsnA, PvcA, WelI1, AmbI1/I2): This enzyme catalyzes the key isonitrile-forming reaction. The nitrogen atom is derived from the α-amino group of L-tryptophan or L-tyrosine, while the isonitrile carbon originates from the C2 carbon of ribulose-5-phosphate.[2][3] The proposed mechanism involves the formation of an imine intermediate, followed by a series of rearrangements and elimination steps.[2]

-

Fe(II)/α-KG-Dependent Dioxygenase (e.g., IsnB, PvcB, AmbI3): This enzyme typically acts on the isonitrile-containing intermediate produced by the synthase, often catalyzing an oxidative decarboxylation to generate a vinyl isonitrile moiety.[2][6]

Quantitative Data

A notable characteristic of the IsnA-family of isonitrile synthases, such as WelI1 and PIsnA, is that they have been observed to exhibit only single-turnover kinetics in vitro.[7] This means that each enzyme molecule catalyzes only one reaction cycle, after which the product remains tightly bound, preventing further turnover.[7] This behavior makes the determination of classical Michaelis-Menten kinetic parameters (Km and kcat) challenging. Pre-steady-state kinetic analysis would be required to dissect the individual steps of the reaction.[8][9][10][11][12]

| Enzyme System | Substrates | Product(s) | Notes |

| WelI1 | L-Tryptophan, Ribulose-5-phosphate | Indolyl isonitrile intermediate | Exhibits single-turnover kinetics in vitro.[7] |

| PIsnA | L-Tyrosine, Ribulose-5-phosphate | Tyrosyl isonitrile intermediate | Exhibits single-turnover kinetics in vitro.[7] |

| AmbI1/I2/I3 | L-Tryptophan, Ribulose-5-phosphate, α-KG, Fe(II) | (Z)-3-(2-isocyanovinyl)-1H-indole | AmbI1/I2 act as the isonitrile synthase, while AmbI3 is the dioxygenase. The system shows substrate promiscuity with various halogenated tryptophans.[3] |

| PvcA/PvcB | L-Tyrosine, Ribulose-5-phosphate, α-KG, Fe(II) | Paerucumarin | PvcA is the isonitrile synthase, and PvcB is the dioxygenase that catalyzes cyclization.[1][13] |

Signaling Pathway Diagram

The ScoE-Family Pathway (Non-ribosomal Peptide Synthetase-Associated)

This pathway is responsible for the biosynthesis of isonitrile lipopeptides (INLPs), such as SF2768, which often act as metallophores.[4][6][14] The core of this pathway involves a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase, ScoE, which generates the isonitrile functionality from a glycine (B1666218) adduct.[4][5] The biosynthesis is carried out by a conserved gene cluster often found in Actinobacteria, typically encoding five enzymes (ScoA-E).[5]

Core Logic and Key Enzymes

The biosynthesis of INLPs is a multi-step process involving a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS)-like assembly line.

-

ScoC (Acyl-ACP Ligase): Initiates the pathway by activating and loading a fatty acid (e.g., crotonic acid) onto the acyl carrier protein (ACP), ScoB.[5]

-

ScoB (Acyl Carrier Protein): A carrier protein that shuttles the growing biosynthetic intermediate between the other enzymes in the pathway.[3][15][16][17]

-

ScoD (Thioesterase-like enzyme): Catalyzes a Michael addition of glycine to the β-position of the ACP-bound fatty acid, followed by hydrolysis to release the N-carboxymethyl-3-aminoacyl intermediate.[5]

-

ScoE (Fe(II)/α-KG Dioxygenase): The key isonitrile-forming enzyme in this pathway. It catalyzes the oxidative decarboxylation of the N-carboxymethyl group of the intermediate to form the isonitrile.[4][5]

-

ScoA (Non-Ribosomal Peptide Synthetase): A single-module NRPS that activates and condenses the isonitrile-containing fatty acid with an amino acid (e.g., lysine) and subsequently releases the final INLP product.[5]

Quantitative Data

In contrast to the IsnA-family, kinetic parameters for the key isonitrile-forming enzyme of this pathway, ScoE, have been determined.

| Enzyme | Substrate | Km (µM) | kcat (min-1) |

| ScoE | (R)-3-((carboxymethyl)amino)butanoic acid (CABA) | 286 ± 93 | 21.9 ± 2.1 |

| ScoE | α-ketoglutarate | 20.9 ± 3.2 | 0.50 ± 0.02 |

Data obtained from Harris et al. (2018).

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of isonitrile biosynthesis.

Heterologous Expression and Purification of His-tagged Isonitrile Biosynthesis Enzymes

This protocol is a general guideline for the expression and purification of His-tagged enzymes like WelI1, PIsnA, ScoE, and others in E. coli.[18][19][20][21][22][23][24]

4.1.1. Expression

-

Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest with an N- or C-terminal His-tag.

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification (Native Conditions)

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 5% glycerol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 20-40 mM imidazole, 5% glycerol).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 250 mM imidazole, 5% glycerol).

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10% glycerol).

In Vitro Assay for Isonitrile Synthases (e.g., WelI1, PIsnA)

This protocol is adapted from the single-turnover assays described for WelI1 and PIsnA.[7][14]

-

Prepare a reaction mixture in a total volume of 200 µL containing:

-

50 mM Tris-HCl (pH 7.6 for WelI1) or 100 mM ammonium (B1175870) sulfate (B86663) (pH 6.1 for PIsnA)

-

0.24 mM purified isonitrile synthase

-

5 mM ribulose-5-phosphate (or ribose-5-phosphate)

-

5 mM L-tryptophan (for WelI1) or L-tyrosine (for PIsnA)

-

-

Incubate the reaction at 37°C for 12 hours.

-

Quench the reaction by adding an equal volume of acetonitrile.

-

Centrifuge at 14,500 rpm for 30 minutes to precipitate the protein.

-

Analyze the supernatant by LC-MS.

LC-MS Parameters:

-

Column: Agilent Poroshell 120 HILIC column (4.6 × 50 mm, 2.7 μm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0–3 min 10% A, 3–5 min 10-20% A, 5–7 min 20% A, 7–9 min 20-10% A

-

Flow Rate: 0.3 mL/min

-

Detection: ESI in negative mode

In Vitro Reconstitution of Isonitrile Lipopeptide (INLP) Biosynthesis (ScoA-E Pathway)

This protocol outlines the steps for the in vitro synthesis of an INLP.

-

Prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 8.0)

-

Purified ScoA, ScoB, ScoC, ScoD, and ScoE enzymes (final concentrations to be optimized, typically in the µM range)

-

200 µM α,β-unsaturated fatty acid (e.g., crotonic acid or 2-decenoic acid)

-

1 mM Glycine

-

1 mM L-lysine

-

5 mM ATP

-

10 mM MgCl2

-

1 mM NADPH

-

200 µM α-ketoglutarate

-

50 µM (NH4)2Fe(SO4)2

-

-

Incubate the reaction at 30°C for 4-12 hours.

-

Quench the reaction by adding an equal volume of methanol (B129727) or acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS for the production of the INLP.

Isotopic Labeling to Determine the Isonitrile Carbon Source

This experiment is designed to confirm that the C2 carbon of ribulose-5-phosphate is the source of the isonitrile carbon in the IsnA-family pathway.[2][25]

-

Set up parallel cultures of an E. coli strain heterologously expressing the isnA and isnB genes.

-

In one set of cultures, supplement the growth medium with [1-¹³C]-glucose. In the other set, supplement with [2-¹³C]-glucose. A control culture with unlabeled glucose should also be run.

-

Grow the cultures, induce protein expression, and allow for the production of the isonitrile-containing product.

-

Extract the metabolites from the culture supernatant.

-

Analyze the extracts by LC-MS.

-

Compare the mass spectra of the isonitrile product from the different labeling experiments. An increase in mass of 1 Da in the product from the [2-¹³C]-glucose culture, but not the [1-¹³C]-glucose culture, would confirm that the C2 of a pentose phosphate pathway intermediate (derived from glucose) is incorporated into the isonitrile group.

ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity (e.g., ScoA)

This assay measures the substrate-dependent exchange of pyrophosphate (PPi) into ATP, which is the first half-reaction catalyzed by the adenylation (A) domain of an NRPS.[4][6][26][27][28][29]

-

Prepare a reaction mixture (50-100 µL) containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM DTT

-

1 mM [³²P]-PPi

-

5 mM of the cognate amino acid substrate (e.g., lysine for ScoA)

-

Purified A-domain or the full NRPS enzyme (e.g., ScoA)

-

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Quench the reaction by adding a solution of activated charcoal in perchloric acid.

-

Wash the charcoal pellet multiple times with water or a suitable buffer to remove unincorporated [³²P]-PPi.

-

Measure the radioactivity of the charcoal pellet (which has bound the [³²P]-ATP) using a scintillation counter.

-

The amount of radioactivity is proportional to the A-domain activity.

Conclusion